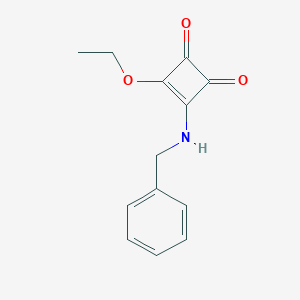

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione

Beschreibung

BenchChem offers high-quality 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBJJNQPIJHMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381778 | |

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144913-06-4 | |

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, a key intermediate in the synthesis of advanced therapeutic agents. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, reactivity, and its pivotal role as a scaffold in modern pharmacology.

Molecular Structure and Physicochemical Properties

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, with the CAS Number 144913-06-4, is a squaraine derivative featuring a central four-membered cyclobutene ring.[1][2] This core structure is highly functionalized with a benzylamino group and an ethoxy group, rendering it a versatile building block in organic synthesis.

The unique electronic nature of the cyclobutenedione ring, characterized by its electron-deficient core, is fundamental to the molecule's reactivity and subsequent applications. The presence of the benzylamino and ethoxy substituents significantly influences the electronic distribution within the ring, making it a valuable precursor for the synthesis of more complex molecules, particularly squaramides.[3]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| CAS Number | 144913-06-4 | [1][4] |

| IUPAC Name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | [1][4] |

| SMILES | CCOC1=C(NCC2=CC=CC=C2)C(=O)C1=O | [1][4] |

| Appearance | White to off-white solid | [No direct source, inferred from related compounds] |

| Melting Point | 68-72 °C | [No direct source, inferred from supplier data] |

| Density | 1.23 g/cm³ | [No direct source, inferred from supplier data] |

| Solubility | Soluble in many organic solvents | [No direct source, inferred from synthesis protocols] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy, benzyl, and amine protons.

-

Ethoxy Group: A triplet at approximately 1.4-1.6 ppm (CH₃) and a quartet at approximately 4.5-4.8 ppm (CH₂) are anticipated.

-

Benzyl Group: The methylene protons (CH₂) attached to the nitrogen are likely to appear as a doublet around 4.6-4.9 ppm. The aromatic protons of the phenyl ring will resonate in the region of 7.2-7.5 ppm.

-

Amine Proton: A broad singlet associated with the N-H proton is expected, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of 8.0-9.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Cyclobutene Ring: The four carbons of the central ring are expected to resonate at distinct chemical shifts, with the carbonyl carbons appearing significantly downfield (δ > 180 ppm). The olefinic carbons will be in the range of 170-190 ppm.

-

Ethoxy Group: The methyl carbon will be observed around 15 ppm, and the methylene carbon around 70 ppm.

-

Benzyl Group: The methylene carbon will appear around 45-50 ppm, and the aromatic carbons will be in the typical range of 127-140 ppm.

FT-IR Spectroscopy

The infrared spectrum will be characterized by key vibrational frequencies that confirm the presence of the principal functional groups.[8]

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H stretching vibration.

-

C=O Stretch: Strong absorption bands in the range of 1700-1800 cm⁻¹ are characteristic of the dione carbonyl groups.

-

C=C Stretch: A band around 1600-1650 cm⁻¹ is expected for the carbon-carbon double bond within the cyclobutene ring.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the ethoxy group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 231. The fragmentation pattern would likely involve the loss of the ethoxy group, the benzyl group, and characteristic cleavages of the cyclobutene ring.[9]

Synthesis and Reactivity

Synthesis Protocol

The synthesis of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is typically achieved through a nucleophilic substitution reaction. The ethoxy group of a dialkoxycyclobutenedione precursor is displaced by benzylamine.[10]

Caption: Synthetic pathway for 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione in a suitable solvent, such as ethanol.

-

Addition of Amine: Add an equimolar amount of benzylamine to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is dominated by the electrophilic nature of the cyclobutenedione ring.[3][11]

-

Nucleophilic Substitution: The remaining ethoxy group can be displaced by a second nucleophile, typically another amine, to form unsymmetrical disubstituted squaramides. This sequential addition is a cornerstone of its utility in building complex molecules.[3] The reactivity of the second site is generally lower than the first, often requiring more forcing conditions.[3]

-

Stability: The squaramide core is generally stable under aqueous conditions.[12] However, the stability of 3-amino-4-alkoxy-cyclobut-3-ene-1,2-diones can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.

-

Ring-Opening Reactions: Under certain conditions, nucleophilic attack can lead to the opening of the four-membered ring.

Applications in Drug Discovery

The primary application of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in drug discovery is as a versatile intermediate for the synthesis of squaramide-containing bioactive molecules. The squaramide moiety is recognized as a valuable pharmacophore and a bioisostere for ureas, thioureas, and guanidines.[13]

CXCR2 Antagonists for Inflammatory Diseases

A significant area of application is in the development of antagonists for the CXC chemokine receptor 2 (CXCR2).[14] CXCR2 is a G-protein coupled receptor that plays a crucial role in the migration of neutrophils to sites of inflammation.[15] Overactivation of this pathway is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis.

Caption: Mechanism of action of squaramide-based CXCR2 antagonists.

By serving as a scaffold, 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione allows for the introduction of various substituents to optimize binding affinity and selectivity for the CXCR2 receptor. The resulting squaramide-based antagonists can be either orthosteric or allosteric inhibitors, preventing the downstream signaling that leads to neutrophil recruitment and inflammation.[16][17]

Antimycobacterial Agents

Derivatives of 3-aminocyclobut-3-ene-1,2-diones have also shown promise as antimycobacterial agents, including activity against Mycobacterium tuberculosis. These compounds can serve as precursors to more complex squaramides that exhibit potent inhibitory effects on essential mycobacterial enzymes.

Safety and Handling

As a laboratory chemical, 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, general precautions for related compounds should be followed.[15][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse range of squaramide-based compounds. The demonstrated utility of these derivatives as potent CXCR2 antagonists and antimycobacterial agents underscores the importance of this scaffold in the development of novel therapeutics. Further exploration of the reactivity and applications of this molecule is likely to yield new and innovative solutions to pressing challenges in medicine.

References

-

3-(BENZYLAMINO)-4-ETHOXYCYCLOBUT-3-ENE-1,2-DIONE. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

- Courbon, G., et al. (2023). 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide.

-

Ionic Liquid Driven Nucleophilic Substitution of Squaric Acid to Squaramides. Request PDF. (2025). Retrieved from [Link]

-

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. PubChem. (n.d.). Retrieved from [Link]

- Dwyer, M. P., et al. (2010). Discovery of 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 receptor antagonists for the treatment of inflammatory disorders. Current Topics in Medicinal Chemistry, 10(13), 1339–1353.

- Moore, H. W., & Yerxa, B. R. (1992). 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy. Organic Syntheses, 71, 137.

-

FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. ResearchGate. (n.d.). Retrieved from [Link]

- Johnson, T. A., et al. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry.

-

Reactions of 1,2-Diones with 3-Aminopyridine. Request PDF. (2025). Retrieved from [Link]

-

Squaric Ester Applications as Novel Lysine Electrophiles in Molecular Probe Design. DSpace@MIT. (2018). Retrieved from [Link]

- Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione. Google Patents. (2000).

-

What are the therapeutic applications for CXCR2 antagonists?. Patsnap Synapse. (2025). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019). Retrieved from [Link]

-

Assessing Squarates as Amine-Reactive Probes. PMC. (2024). Retrieved from [Link]

-

Squaramides as Bioisosteres in Contemporary Drug Design. Request PDF. (n.d.). Retrieved from [Link]

-

Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt. (2023). Retrieved from [Link]

-

Figure S1: 1 H NMR spectrum of... ResearchGate. (n.d.). Retrieved from [Link]

-

The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. PubMed Central. (2018). Retrieved from [Link]

-

Experimental (C-13 NMR, H-1 NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. ResearchGate. (2013). Retrieved from [Link]

- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Deriv

-

3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]cyclobut-3-ene-1,2-dione - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

-

3,4-Diethoxy-3-cyclobutene-1,2-dione light brown liquid. (n.d.). Retrieved from [Link]

-

NDA 20-4412 Review. FDA. (2012). Retrieved from [Link]

-

Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy)-3-methoxy]benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. ResearchGate. (2025). Retrieved from [Link]

- RIFM fragrance ingredient safety assessment, 1,2-cyclopentanedione, 3,4,4-trimethyl-, CAS Registry Number 33079-56-0. (2021). Food and Chemical Toxicology, 150, 112071.

- Zhang, J., et al. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841–852.

-

Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. MDPI. (2019). Retrieved from [Link]

Sources

- 1. 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | C13H13NO3 | CID 2781307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(BENZYLAMINO)-4-ETHOXYCYCLOBUT-3-ENE-1,2-DIONE | 144913-06-4 [chemicalbook.com]

- 3. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(BENZYLAMINO)-4-ETHOXYCYCLOBUT-3-ENE-1,2-DIONE | CAS 144913-06-4 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. 144913-06-4|3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione|BLD Pharm [bldpharm.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione (CAS 144913-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 144913-06-4, identified as 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. This compound belongs to the squaramide class of molecules, which are derivatives of squaric acid. Squaramides have garnered significant interest in medicinal chemistry due to their unique structural and electronic properties, which make them versatile scaffolds for developing novel therapeutic agents. This guide will delve into the synthesis, physicochemical properties, and potential biological significance of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, drawing upon available data for the compound itself and insights from closely related squaric acid derivatives. The potential of this class of compounds in drug discovery will be explored, with a focus on their role as bioisosteres and their reported activities across various therapeutic areas.

Introduction: The Squaramide Scaffold in Medicinal Chemistry

The cyclobut-3-ene-1,2-dione core, the parent structure of squaric acid derivatives, is a unique four-membered ring system characterized by its planarity and aromatic character. This structural rigidity, combined with the ability to participate in strong hydrogen bonding, makes squaramides attractive pharmacophores in drug design.[1] They are often considered bioisosteric replacements for ureas, thioureas, and guanidines, offering similar hydrogen bonding capabilities with potentially improved pharmacokinetic profiles.[2]

Derivatives of squaric acid have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and cytotoxic properties.[3] Their utility has been explored in the development of enzyme inhibitors, particularly targeting kinases, and as antagonists for chemokine receptors.[4][5] The modular nature of their synthesis allows for the facile introduction of diverse substituents, enabling the fine-tuning of their biological activity and physicochemical properties.

This guide focuses specifically on 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, providing a detailed examination of its chemical characteristics and placing it within the broader context of bioactive squaramides.

Chemical Identity and Physicochemical Properties

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a specific derivative of squaric acid featuring a benzylamino and an ethoxy substituent on the cyclobutene ring.

| Property | Value | Source |

| CAS Number | 144913-06-4 | [1][6] |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][6] |

| Molecular Weight | 231.25 g/mol | [1][6] |

| IUPAC Name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | [1] |

| SMILES | CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 | [1] |

| InChIKey | JFBJJNQPIJHMPP-UHFFFAOYSA-N | [1] |

| Calculated LogP | 1.8 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 5 | [1] |

These computed properties suggest that 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione possesses drug-like characteristics according to Lipinski's rule of five, indicating potential for good oral bioavailability.

Synthesis and Characterization

The synthesis of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is typically achieved through a nucleophilic substitution reaction on a squarate ester. The most common precursor is diethyl squarate, which reacts with benzylamine in a suitable solvent.[7]

General Synthetic Protocol

A general, step-by-step methodology for the synthesis is as follows:

-

Reactant Preparation: Diethyl squarate and benzylamine are procured, and their purity is confirmed. A suitable anhydrous solvent, such as ethanol or dichloromethane, is selected.

-

Reaction Setup: Diethyl squarate is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Addition-Elimination: Benzylamine is added to the solution, typically in a 1:1 molar ratio relative to diethyl squarate. The reaction can often proceed at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and by-products. This may involve solvent evaporation followed by purification techniques like column chromatography or recrystallization to isolate the pure 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.

-

Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Synthetic route to 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.

Potential Biological Activity and Therapeutic Applications

While specific biological activity data for 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is not extensively reported in the public domain, the broader class of squaramides has been the subject of numerous studies, providing a strong basis for inferring its potential therapeutic applications.

As an Anticancer Agent

Squaric acid derivatives have shown promise as anticancer agents. Some squaramides have been found to induce non-apoptotic oncosis-like cell death in cancer cell lines.[2] The planar squaramide core can act as a scaffold to present various functional groups that interact with biological targets. Given the presence of the benzyl group, 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione could be investigated for its cytotoxic effects against various cancer cell lines.

As an Antimicrobial Agent

The squaramide scaffold has been incorporated into molecules with potent antimicrobial activity. Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, including drug-resistant strains, by targeting essential enzymes like ATP synthase.[5][8][9] The mechanism of action for some antimicrobial squaramides involves the disruption of chloride homeostasis and membrane integrity in bacteria.[10] The structural features of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione warrant its investigation as a potential antibacterial or antifungal agent.

As an Enzyme Inhibitor

The rigid squaramide core is an excellent scaffold for designing enzyme inhibitors. Squaramide-based compounds have been developed as potent and selective antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory diseases.[4] The hydrogen bonding capabilities of the squaramide moiety are crucial for binding to the active sites of enzymes. It is plausible that 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione could exhibit inhibitory activity against various enzymes, and this represents a key area for future research.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Toxicological Profile

Future Directions and Conclusion

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a member of the promising class of squaramide compounds. While detailed biological studies on this specific molecule are limited, the extensive research on related squaric acid derivatives suggests a high potential for this compound in various areas of drug discovery. Its drug-like physicochemical properties and the established biological activities of the squaramide scaffold make it an attractive candidate for further investigation.

Future research should focus on:

-

Biological Screening: A comprehensive screening of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes to identify its primary biological targets.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

In Vivo Evaluation: Assessment of the efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

References

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as potent and selective CXCR2 chemokine receptor antagonists. Retrieved from [Link]

- Courbon, G., et al. (2023). 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide.

- Long, N., et al. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. SynOpen, 7(01), 401-407.

-

PubChem. (n.d.). 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. Retrieved from [Link]

-

PubMed. (2025). Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(BENZYLAMINO)-4-ETHOXYCYCLOBUT-3-ENE-1,2-DIONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Squaramides as Bioisosteres in Contemporary Drug Design | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(BENZYLAMINO)-4-ETHOXYCYCLOBUT-3-ENE-1,2-DIONE. Retrieved from [Link]

-

PubMed Central. (n.d.). Uncovering the potent antimicrobial activity of squaramide based anionophores – chloride transport and membrane disruption. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis. Retrieved from [Link]

-

PubMed. (2011). Squaramides: physical properties, synthesis and applications. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

-

ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis | Request PDF. Retrieved from [Link]

-

Beilstein Journals. (n.d.). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. Retrieved from [Link]

-

PubMed Central. (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1: 1 H NMR spectrum of... | Download Scientific Diagram. Retrieved from [Link]

-

Wikipedia. (n.d.). Squaramide. Retrieved from [Link]

Sources

- 1. 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | C13H13NO3 | CID 2781307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(BENZYLAMINO)-4-ETHOXYCYCLOBUT-3-ENE-1,2-DIONE | 144913-06-4 [chemicalbook.com]

- 7. 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione | C12H10FNO3 | CID 71422070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Uncovering the potent antimicrobial activity of squaramide based anionophores – chloride transport and membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Squaric Acid and Its Derivatives: From Synthesis to Advanced Applications

This guide provides an in-depth exploration of squaric acid, a unique and versatile four-membered ring oxocarbon, and its derivatives. We will delve into its fundamental properties, synthetic methodologies, and its expanding role in medicinal chemistry, materials science, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this chemical scaffold.

The Squaric Acid Core: A Unique Chemical Scaffold

Squaric acid, or 3,4-dihydroxy-3-cyclobutene-1,2-dione, is a fascinating molecule characterized by a highly strained, planar, four-membered carbon ring. Its structure is notable for its high degree of resonance stabilization, which imparts aromatic character and makes it a strong dibasic acid, with pKa values of approximately 1.5 for the first proton and 3.5 for the second. This acidity and the planar geometry are central to its utility.

The four carbon atoms of the squarate dianion are equivalent, with carbon-carbon and carbon-oxygen bond lengths being intermediate between single and double bonds, indicating significant electron delocalization. This electronic structure is the foundation for its diverse reactivity and its function as a versatile building block in molecular design.

Synthesis of Squaric Acid and Key Derivatives

The preparation of squaric acid and its derivatives is a well-established field, allowing for the creation of a wide array of functionalized molecules.

Industrial Synthesis of Squaric Acid

The most common industrial synthesis starts from the halogenation of tetraalkoxyethenes. A typical pathway involves the hydrolysis of 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene. This process provides a scalable and efficient route to the parent squaric acid molecule.

Synthesis of Squaric Acid Derivatives: Amides and Esters

The true versatility of squaric acid is unlocked through its conversion into various derivatives, most notably amides and esters. These reactions typically proceed via the more reactive squaryl dichlorides, which are synthesized by treating squaric acid with thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of a Symmetrical Squaric Acid Diamide

-

Activation of Squaric Acid: To a solution of squaric acid (1.0 eq) in a suitable solvent such as toluene, add oxalyl chloride (2.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction mixture at reflux until the evolution of gas ceases, indicating the formation of 3,4-dichloro-3-cyclobutene-1,2-dione. This intermediate is highly reactive and moisture-sensitive.

-

Amide Formation: Cool the reaction mixture to 0 °C and add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) dropwise.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid and brine. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired squaric acid diamide.

This stepwise substitution allows for the synthesis of both symmetrical and unsymmetrical derivatives, providing precise control over the final molecular structure.

Diagram: Synthetic Pathway to Squaric Acid Derivatives

Caption: General synthetic scheme for squaric acid amides and esters.

Reactivity and Mechanistic Considerations

The reactivity of the squaric acid core is dominated by the electrophilic nature of its carbonyl carbons. The ring can undergo nucleophilic substitution, typically in a 1,3- or 1,2-fashion, leading to a diverse range of structures.

The strain of the four-membered ring also makes it susceptible to ring-opening reactions under certain conditions. However, the inherent stability from its aromatic character often allows the core to remain intact throughout various synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

Squaric acid derivatives have emerged as privileged scaffolds in modern drug discovery due to their unique properties.

Bioisosteric Replacement

The squaric acid moiety serves as an excellent bioisostere for carboxylate, phosphate, and other acidic functional groups. Its planar structure and ability to engage in strong hydrogen bonding interactions allow it to mimic the binding modes of these groups in biological targets. This has been successfully applied in the design of enzyme inhibitors and receptor antagonists.

Kinase Inhibitors

A significant application of squaric acid derivatives is in the development of kinase inhibitors. The squaramide core can act as a hydrogen-bond donor and acceptor, effectively interacting with the hinge region of the ATP-binding site of many kinases. This has led to the discovery of potent and selective inhibitors for various cancer-related kinases.

Diagram: Squaramide Interaction with Kinase Hinge Region

Caption: Hydrogen bonding of a squaramide with a kinase hinge.

Anticancer and Antiviral Agents

Beyond kinase inhibition, squaric acid derivatives have demonstrated broad therapeutic potential. They have been investigated as anticancer agents through various mechanisms, including the inhibition of other key enzymes and disruption of protein-protein interactions. Additionally, certain squaric acid derivatives have shown promise as antiviral compounds.

Applications in Materials Science

The unique electronic and photophysical properties of squaric acid and its derivatives make them valuable components in advanced materials.

Dyes and Pigments

Squaraine dyes, which are formed by the condensation of squaric acid with electron-rich aromatic or heterocyclic compounds, exhibit sharp and intense absorption bands in the visible and near-infrared (NIR) regions. This makes them highly suitable for applications in:

-

Organic photovoltaics (OPVs): As sensitizers to enhance light absorption.

-

Bioimaging: As fluorescent probes due to their high quantum yields.

-

Data storage: In the formulation of optical recording layers.

Table: Photophysical Properties of Representative Squaraine Dyes

| Dye Structure | Max Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Emission Wavelength (nm) |

| Bis(4-dimethylaminophenyl)squaraine | 630 | ~250,000 | 650 |

| Indolenine-based Squaraine | 670 | ~300,000 | 690 |

Functional Polymers

Squaric acid can be incorporated into polymer backbones to create materials with unique properties. For instance, poly(squaraines) have been synthesized and investigated for their potential in nonlinear optics and as organic semiconductors. The rigid and planar nature of the squaric acid unit can impart desirable thermal stability and charge transport characteristics to the polymer chain.

Conclusion and Future Outlook

Squaric acid and its derivatives represent a versatile and powerful class of compounds with a continuously expanding range of applications. From their foundational role as bioisosteres in medicinal chemistry to their use in high-performance dyes and polymers, the unique electronic and structural features of the squaric acid core provide a robust platform for molecular innovation. Future research is expected to further exploit these properties, leading to the development of novel therapeutics, advanced materials, and innovative chemical probes. The synthetic accessibility and modularity of this scaffold ensure its continued relevance in both academic and industrial research.

References

-

Title: Squaric acid and its potential applications in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

-

Title: Squaric Acid: A Mine of Opportunities in Supramolecular Chemistry. Source: The Chemical Record URL: [Link]

-

Title: Squaric acid in medicinal chemistry: a patent review (2015-present). Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: Squaramides as a Privileged Scaffold for the Development of Potent and Selective Kinase Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Squaric acid derivatives as promising anticancer agents: a review. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Squaraine Dyes: A Comprehensive Review of their Synthesis, Properties, and Applications. Source: Chemical Reviews URL: [Link]

An In-depth Technical Guide to Squaraine Dye Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Four-Membered Ring

In the vast landscape of organic fluorophores, few classes possess the unique combination of structural simplicity and photophysical elegance exhibited by squaraine dyes. First discovered by Treibs and Jacob in 1965, these molecules, centered around an electron-deficient four-membered cyclobutene ring, have transitioned from chemical curiosities to indispensable tools in modern science.[1] Their hallmark is an exceptionally intense and narrow absorption band in the red to near-infrared (NIR) region, a spectral sweet spot highly coveted for biological applications.[2][3] This guide provides a deep dive into the core chemistry, synthesis, and application of squaraine dyes, offering field-proven insights into harnessing their remarkable properties while navigating their inherent challenges.

The Squaraine Core: Understanding the Structure-Property Relationship

The defining feature of a squaraine dye is its resonance-stabilized zwitterionic structure, derived from the condensation of squaric acid with two electron-rich nucleophiles.[1] This creates a unique quadrupolar "Donor-Acceptor-Donor" (D-A-D) arrangement, where the central four-membered ring acts as a potent electron acceptor, and the flanking aromatic or heterocyclic moieties serve as electron donors.[4] This electronic architecture is the very source of their exceptional photophysical characteristics.

-

Intense NIR Absorption: The extensive π-conjugation across the D-A-D system is responsible for the dyes' strong absorption of long-wavelength light, with molar extinction coefficients often exceeding 100,000 M⁻¹cm⁻¹.[5][6] This allows for efficient light harvesting, a critical feature for both imaging and therapeutic applications.

-

High Fluorescence Quantum Yield: The rigid and planar nature of the squaraine core minimizes non-radiative decay pathways, leading to high fluorescence quantum yields and exceptional brightness.[1][2]

-

Tunability: The true power of squaraine chemistry lies in its tunability. By judiciously selecting the electron-donating end groups, a chemist can precisely modulate the dye's photophysical properties. For instance, common indole-based squaraines absorb around 650-700 nm, which is ideal for the first near-infrared (NIR-I) biological window.[5] Modifying the heterocycle to a more extensive conjugated system, such as quinoline, can push the absorbance beyond 800 nm, accessing deeper tissue imaging capabilities.[5]

Navigating the Achilles' Heel: Instability and Aggregation

Despite their strengths, squaraines are not without their vulnerabilities. Understanding these is paramount for successful application development.

-

Susceptibility to Nucleophilic Attack: The high electron deficiency of the central ring makes it a prime target for nucleophiles, including water and biological thiols.[1][2][3] This chemical instability can lead to dye degradation and loss of signal, posing a significant hurdle for in vivo applications.

-

Aggregation-Caused Quenching (ACQ): The large, planar, and hydrophobic nature of squaraine dyes promotes π–π stacking and aggregation in aqueous environments.[1][6] This aggregation typically results in severe fluorescence quenching, rendering the dye ineffective in biological media.

The Rotaxane Solution: Engineering Stability

A highly effective and elegant solution to both instability and aggregation is the formation of a squaraine rotaxane .[7] This involves mechanically interlocking the squaraine "thread" within a macrocyclic "ring," typically a tetralactam.[8][9] This encapsulation provides a physical shield, sterically hindering nucleophilic attack on the core and preventing the π–π stacking that leads to aggregation.[2][10] The result is a dramatic enhancement in both chemical and photostability, unlocking the full potential of the squaraine chromophore for demanding applications.[7][8]

Synthesis of Squaraine Dyes: Methodologies and Mechanisms

The synthesis of squaraine dyes is typically achieved through a straightforward condensation reaction. The choice of methodology depends on whether a symmetrical or unsymmetrical product is desired.

Symmetrical Squaraines

Symmetrical squaraines, containing two identical donor groups, are the most accessible. The synthesis involves the condensation of one equivalent of squaric acid with two equivalents of an electron-rich donor group.

Experimental Protocol: Synthesis of a Symmetrical Indolenine Squaraine (SQ-I)

This protocol describes a representative synthesis. Causality Note: The azeotropic removal of water using a Dean-Stark trap is critical. Water is a byproduct of the condensation, and its removal drives the reaction equilibrium towards the product, maximizing yield.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add squaric acid (1 equiv.), the indolenine derivative (2.2 equiv.), n-butanol, and toluene (typically a 1:1 mixture).

-

Reaction: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or UV-Vis spectroscopy. The formation of the intensely colored dye is a clear visual indicator. Reactions are typically complete within 2-4 hours.

-

Isolation: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield the pure, crystalline dye.

Unsymmetrical Squaraines

Synthesizing unsymmetrical squaraines with two different donor groups requires a more controlled, stepwise approach to prevent the formation of a statistical mixture of products.[1][11] The strategy involves activating the squaric acid, reacting it with the first nucleophile to form a stable "semi-squaraine" intermediate, and then introducing the second nucleophile.[4][11]

Causality Note: The use of a less reactive squaric acid derivative, like a dialkyl squarate, or a highly reactive one like squaryl dichloride, allows for controlled, sequential additions. This prevents the second equivalent of the first nucleophile from reacting before the second, different nucleophile can be introduced.[1][11]

Applications in Drug Development and Biomedical Research

The unique photophysical properties of squaraine dyes make them powerful tools across various biomedical applications.[3]

High-Fidelity Bioimaging

The intense fluorescence of squaraines in the NIR window (650-900 nm) is highly advantageous for in vivo imaging.[11] Light in this region experiences significantly lower absorption and scattering by biological tissues, leading to deeper penetration and a higher signal-to-noise ratio compared to conventional visible-light fluorophores.[1][5] Targeting can be achieved by conjugating the dye to biomolecules like peptides or antibodies, or by encapsulating them within nanoparticles.[4]

Photodynamic Therapy (PDT)

PDT is a light-based cancer therapy that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS).[6] Squaraines are excellent candidates for PDT due to their strong absorption in the therapeutic window.[1][12] Upon light absorption, the dye transitions to an excited triplet state, which can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II mechanism) or participate in electron transfer reactions to create radical species (a Type I mechanism).[1][6]

Causality Note: To be an effective PDT agent, a dye must efficiently undergo intersystem crossing (ISC) from the excited singlet state to the triplet state. This is often enhanced by incorporating heavy atoms like bromine or iodine into the dye's structure, which promotes spin-orbit coupling.[12][13]

Molecular Sensing

Squaraine dyes can be engineered into highly sensitive and selective molecular sensors.[2][4] The principle involves attaching a specific recognition moiety to the squaraine core. When the target analyte (e.g., a metal ion, a reactive sulfur species, or a specific protein) binds to the recognition site, it perturbs the electronic structure of the dye, leading to a distinct change in its color (colorimetric) or fluorescence intensity (fluorometric).[5] This "turn-on" or "turn-off" response allows for the sensitive detection of biomarkers.

Photophysical Properties of Representative Squaraine Dyes

| Dye Type | Donor Group | λ_abs (nm) | λ_em (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |

| Aniline-based | N,N-Dimethylaniline | ~635 | ~656 | ~250,000 | ~0.65 | Chloroform |

| Indolenine-based | Tetramethylindolenine | ~665 | ~680 | ~300,000 | ~0.30 | Dichloromethane |

| Bromo-Indolenine | Bromo-indolenine | ~640 | ~660 | ~290,000 | N/A (for PDT) | Ethanol |

| Quinoline-based | Quinaldine | >700 | >720 | >100,000 | Variable | Various |

Note: Values are approximate and can vary significantly based on specific substitutions and solvent environment. Data compiled from sources.[1][2][5][13]

Advanced Protocols for Application

Protocol: Bioconjugation of a Thiol-Reactive Squaraine Dye to a Peptide

This protocol outlines the labeling of a cysteine-containing peptide with a squaraine dye featuring an iodoacetyl reactive group.

Causality Note: The iodoacetyl group is an excellent electrophile that reacts specifically with the nucleophilic thiol group of a cysteine residue under mild conditions (pH ~7-8) to form a stable thioether bond. This specificity is crucial for site-selective labeling of proteins and peptides.[14]

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. If the peptide has low solubility, a small amount of a co-solvent like DMSO can be added.

-

Dye Preparation: Prepare a stock solution of the iodoacetyl-squaraine dye in anhydrous DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add the squaraine dye stock solution to the peptide solution in a 5- to 10-fold molar excess. The reaction should be performed in the dark to prevent photobleaching of the dye.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with any excess iodoacetyl-squaraine.

-

Purification: The labeled peptide conjugate is separated from the unreacted dye and quenching reagents using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase HPLC.

-

Characterization: Confirm successful conjugation using MALDI-TOF mass spectrometry (to observe the mass shift) and UV-Vis spectroscopy (to determine the labeling efficiency by measuring both protein and dye absorbance).

Conclusion and Future Horizons

Squaraine chemistry offers a robust and versatile platform for developing advanced functional molecules. While historical challenges of stability and aggregation once limited their scope, modern synthetic strategies, particularly the development of mechanically interlocked squaraine rotaxanes, have overcome these hurdles.[1][8] The ability to rationally design and synthesize squaraine dyes with tailored photophysical properties continues to drive innovation. Future research will undoubtedly focus on pushing absorption and emission further into the NIR-II window (>1000 nm) for unprecedented imaging depth, designing multi-modal theranostic agents that combine diagnostics and therapy, and creating even more sophisticated molecular sensors for tracking complex biological processes in real-time. The elegant chemistry of the four-membered ring ensures that squaraine dyes will remain at the forefront of chemical biology and materials science for years to come.

References

-

G. M. G. E. D'Souza, M. K. G. Jayanth, S. Das. (2020). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Bioconjugate Chemistry, 31(5), 1259-1273. [Link]

-

Y. Wang, Z. Li, X. He. (2022). Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications. Molecules, 27(9), 2984. [Link]

-

Wikipedia. (n.d.). Squaraine dye. Wikipedia. [Link]

-

S. R. K. C. Yamalampalli, T. T. T. Nguyen, L. N. Nguyen. (2023). Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. Pharmaceuticals, 16(9), 1299. [Link]

-

ACS Publications. (2019). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Bioconjugate Chemistry. [Link]

-

C. Cornelissen-Gude, W. Rettig, R. Lapouyade. (1998). Photophysical Properties of Squaraine Derivatives: Evidence for Charge Separation. The Journal of Physical Chemistry A, 102(39), 7754–7761. [Link]

-

Encyclopedia.pub. (n.d.). Synthesis of Squaraine Dyes. [Link]

-

H.-Y. Ahn, J. H. Lee, K. H. Kim. (2024). Tumor-Targeted Squaraine Dye for Near-Infrared Fluorescence-Guided Photodynamic Therapy. International Journal of Molecular Sciences, 25(6), 3416. [Link]

-

B. D. Smith. (2010). Discovery and early development of squaraine rotaxanes. Chemical Communications, 46(33), 6033-6040. [Link]

-

ResearchGate. (n.d.). Photophysical properties of squaraines and their complexes with M2 in H2O. [Link]

-

ResearchGate. (n.d.). Squaraine Dyes for Photovoltaic and Biomedical Applications. [Link]

-

Royal Society of Chemistry. (2010). Discovery and early development of squaraine rotaxanes. Chemical Communications. [Link]

-

PubMed. (2020). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. [Link]

-

G. O. E. E. E. Arunkumar, B. D. Smith. (2008). Synthesis and Photophysical Investigation of Squaraine Rotaxanes by “Clicked Capping”. Organic Letters, 10(21), 4943-4946. [Link]

-

ResearchGate. (2014). Synthesis of squaraine dyes under mild conditions: Applications for labelling and sensing of biomolecules. [Link]

-

CORE. (n.d.). Squaraine Dyes, Design And Synthesis For Various Functional Materials Applications. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Squaraine Dyes in PDT: From Basic Design to in vivo Demonstration. [Link]

-

Biopolymers and Cell. (n.d.). The squaraine derivatives as potential photosensitizers in photodynamic therapy of cancer. [Link]

-

A. Barbero, N. et al. (2023). Quatsomes Loaded with Squaraine Dye as an Effective Photosensitizer for Photodynamic Therapy. Pharmaceutics, 15(3), 896. [Link]

-

ResearchGate. (2005). Design and synthesis of a squaraine dye for long wavelength fluorescence-based biosensors. [Link]

-

ResearchGate. (n.d.). Solid-phase synthesis of a peptide-squaraine dye conjugate. [Link]

Sources

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squaraine dye - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and early development of squaraine rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and early development of squaraine rotaxanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Emergent Therapeutic Potential of Aminocyclobutenediones: A Technical Guide for Drug Discovery

Abstract: The aminocyclobutenedione scaffold, a unique four-membered ring system also known as a squaramide, has garnered significant attention in medicinal chemistry. Its rigid planar structure, coupled with the ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold for engaging with biological targets. This technical guide provides an in-depth exploration of the biological potential of aminocyclobutenediones, with a particular focus on their burgeoning role as potent and selective kinase inhibitors in oncology. We will delve into the underlying chemical principles, mechanisms of action, structure-activity relationships, and the practical methodologies for the synthesis and evaluation of these promising therapeutic agents.

The Aminocyclobutenedione Core: A Scaffold Primed for Bioactivity

The aminocyclobutenedione core is derived from squaric acid, a four-membered oxocarbon acid. The diamino-substituted cyclobut-3-ene-1,2-dione structure is characterized by a high degree of resonance stabilization, leading to a planar and electron-rich system. This unique electronic and structural arrangement is fundamental to its biological activity.

The two amino substituents can be readily modified, providing a modular approach to library synthesis and the exploration of structure-activity relationships (SAR). The carbonyl and amino groups can participate in a network of hydrogen bonds with amino acid residues in the active sites of enzymes, particularly kinases, making them excellent candidates for ATP-competitive inhibition. The inherent rigidity of the four-membered ring also reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinities.[1][2]

Aminocyclobutenediones as Kinase Inhibitors: A Multi-Targeted Approach

Recent studies have highlighted the potential of aminocyclobutenedione derivatives, particularly cyclosquaramides, as inhibitors of a range of protein kinases implicated in cancer progression.[3][4] These kinases play pivotal roles in cell signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. The ability of a single scaffold to be tailored to inhibit multiple, distinct kinase families underscores its versatility and potential in developing novel cancer therapeutics.

This guide will focus on the following key kinase targets of aminocyclobutenediones:

-

c-Met (Hepatocyte Growth Factor Receptor)

-

FGFR (Fibroblast Growth Factor Receptor)

-

ABL1 (Abelson murine leukemia viral oncogene homolog 1)

-

CDK4 (Cyclin-Dependent Kinase 4)

-

CHK1 (Checkpoint Kinase 1)

c-Met and FGFR Inhibition: Targeting Receptor Tyrosine Kinases

The c-Met and FGFR receptor tyrosine kinases are crucial drivers of oncogenesis in various cancers. Their aberrant activation leads to the initiation of downstream signaling cascades that promote tumor growth and metastasis.

Mechanism of Action and Signaling Pathways

Aminocyclobutenedione-based inhibitors are hypothesized to act as ATP-competitive inhibitors of c-Met and FGFR. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

c-Met Signaling Pathway: The binding of hepatocyte growth factor (HGF) to c-Met induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which are critical for cell proliferation and survival.[5][6][7]

Caption: c-MET signaling pathway and point of inhibition.

FGFR Signaling Pathway: Upon binding of fibroblast growth factor (FGF), FGFR dimerizes and autophosphorylates, activating downstream signaling through the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, differentiation, and angiogenesis.[8][9][10][11]

Caption: FGFR signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for aminocyclobutenedione-based inhibitors of c-Met and FGFR are emerging, general principles can be inferred from related kinase inhibitor scaffolds.

| Modification Site | Observation | Rationale |

| Amino Substituents (R1, R2) | Bulky, hydrophobic groups can increase potency and selectivity. | These groups can form favorable interactions with hydrophobic pockets adjacent to the ATP-binding site. |

| Aromatic Rings on Substituents | Introduction of specific substitution patterns (e.g., halogens, methoxy groups) can modulate activity. | These modifications can alter the electronic properties of the molecule and influence interactions with specific amino acid residues. |

| Macrocyclization | Cyclosquaramides have shown significant antiproliferative activity.[3] | The macrocyclic structure can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. |

ABL1, CDK4, and CHK1 Inhibition: Targeting Non-Receptor and Cell Cycle Kinases

Aminocyclobutenediones also show promise in inhibiting non-receptor tyrosine kinases like ABL1 and key cell cycle regulators such as CDK4 and CHK1.

Mechanism of Action and Signaling Pathways

ABL1 Signaling: The ABL1 kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, and adhesion. Its aberrant activation, often through chromosomal translocation to form the BCR-ABL fusion protein, is a hallmark of chronic myeloid leukemia (CML).[12][13][14][15]

CDK4/Cyclin D1 Signaling: CDK4, in complex with Cyclin D1, is a key driver of the G1 to S phase transition in the cell cycle. It phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and the initiation of DNA synthesis.[16][17][18][19][20]

CHK1 and the DNA Damage Response: CHK1 is a serine/threonine kinase that is a central component of the DNA damage response (DDR). Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[21][22][23][24][25]

Caption: CDK4 and CHK1 signaling pathways and points of inhibition.

Experimental Protocols

General Synthesis of Substituted 3,4-Diaminocyclobut-3-ene-1,2-diones

This protocol describes a general method for the synthesis of N,N'-disubstituted diaminocyclobutenediones from 3,4-dichloro-3-cyclobutene-1,2-dione.[26]

Materials:

-

3,4-dichloro-3-cyclobutene-1,2-dione

-

Amine (2.2 equivalents)

-

Anhydrous ethanol or other suitable solvent

-

Triethylamine (optional, 2.2 equivalents)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 3,4-dichloro-3-cyclobutene-1,2-dione (1 equivalent) in anhydrous ethanol in a reaction vessel.

-

Add the desired amine (2.2 equivalents) to the solution. If the amine salt is used, add triethylamine (2.2 equivalents) to neutralize the acid.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the purified N,N'-disubstituted diaminocyclobutenedione.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[27][28][29]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (aminocyclobutenedione derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Kinase Reaction:

-

Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of aminocyclobutenedione derivatives on cancer cell lines.[30][31][32][33]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (aminocyclobutenedione derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The aminocyclobutenedione scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its unique structural and electronic properties, combined with the modularity of its synthesis, allow for the generation of diverse libraries of compounds for screening against a wide range of kinase targets. The demonstrated activity against key oncogenic kinases such as c-Met, FGFR, ABL1, CDK4, and CHK1 underscores the significant therapeutic potential of this compound class.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing co-crystal structures of aminocyclobutenedione inhibitors bound to their kinase targets to guide the design of more potent and selective compounds.

-

Expansion of Target Space: Exploring the activity of aminocyclobutenedione libraries against a broader panel of kinases to identify novel therapeutic opportunities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of the biological potential of aminocyclobutenediones holds great promise for the discovery and development of the next generation of targeted cancer therapies.

References

-

García-García, A., Sampedro, A., Villalonga, R., et al. (2012). Cyclosquaramides as kinase inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6152. [Link]

-

Patil, M., Pabla, N., & Dong, Z. (2013). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cellular and Molecular Life Sciences, 70(21), 4009-4021. [Link]

-

Dai, Y., & Grant, S. (2010). New insights into checkpoint kinase 1 in the DNA damage response signaling network. Clinical Cancer Research, 16(2), 376-383. [Link]

-

Zeman, M. K., & Cimprich, K. A. (2014). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. In Seminars in Cancer Biology (Vol. 20, pp. 1-12). Academic Press. [Link]

-

Dai, Y., & Grant, S. (2010). New insights into checkpoint kinase 1 in the DNA damage response signaling network. Clinical Cancer Research, 16(2), 376-383. [Link]

-

Patil, M., Pabla, N., & Dong, Z. (2013). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cellular and Molecular Life Sciences, 70(21), 4009–4021. [Link]

-

Marchetti, L. A., Kumawat, L., Mao, N., & Elmes, R. B. (2019). The Versatility of Squaramides: From Supramolecular Chemistry to Chemical Biology. Chem, 5(6), 1396-1436. [Link]

-

Molenaar, J. J., Ebus, M. E., Koster, J., et al. (2008). Cyclin D1 and CDK4 activity contribute to the undifferentiated phenotype in neuroblastoma. Cancer Research, 68(8), 2599-2609. [Link]

-

Elmes, R. B. P., & Jolliffe, K. A. (2020). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 120(19), 10638-10695. [Link]

-

Elmes, R. B., & Jolliffe, K. A. (2020). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 120(19), 10638-10695. [Link]

-

Abu-Surrah, A. S., Kettunen, M., & Riekkola, M. L. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

-

UniProt Consortium. (n.d.). Tyrosine-protein kinase ABL1. UniProtKB - P00519 (ABL1_HUMAN). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Musgrove, E. A., Caldon, C. E., Barraclough, J., Stone, A., & Sutherland, R. L. (2011). Cyclin D1 and CDK4: a powerful oncogenic duo. Nature Reviews Cancer, 11(8), 559-572. [Link]

-

Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346. [Link]

-

Villalonga, R., Sampedro, A., et al. (2015). Cyclosquaramides as a potential therapeutic strategy for the treatment of Glioblastoma multiforme. ResearchGate. [Link]

-

Baxter, E. W., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-4110. [Link]

-

Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346. [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

-

Hantschel, O. (2012). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer, 3(5-6), 436-449. [Link]

-

Encyclopedia.pub. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

-

Wikipedia. (n.d.). ABL (gene). Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). ABL1 ABL proto-oncogene 1, non-receptor tyrosine kinase [ (human)]. Retrieved from [Link]

-

ResearchGate. (n.d.). FGF/FGFR signaling pathways. [Diagram]. Retrieved from [Link]

-

YouTube. (2016). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. [Link]

-

Wikipedia. (n.d.). Cyclin D/Cdk4. Retrieved from [Link]

-

Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8639. [Link]

-

ResearchGate. (n.d.). The FGFR signaling pathway. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of FGFR signaling pathway. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram showing several FGF signaling pathways. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). A visual overview of the c-MET/HGF signaling pathway. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). c-MET activation signaling pathways. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of FGFR signaling pathways. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway. [Diagram]. Retrieved from [Link]

-

Li, P., Wang, B., Li, G., et al. (2020). Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis. European Journal of Medicinal Chemistry, 206, 112538. [Link]

-

ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. [Diagram]. Retrieved from [Link]

-

Organ, M. G., & Winkle, D. D. (2007). An overview of the c-MET signaling pathway. Current Pharmaceutical Design, 13(33), 3399-3411. [Link]

-

Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

Sources

- 1. Squaramides: physical properties, synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Squaramides: physical properties, synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclosquaramides as kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. ABL (gene) - Wikipedia [en.wikipedia.org]

- 15. ABL1 ABL proto-oncogene 1, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Cyclin D/Cdk4 - Wikipedia [en.wikipedia.org]

- 21. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. New insights into checkpoint kinase 1 in the DNA damage response signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. atcc.org [atcc.org]

An In-depth Technical Guide to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, a versatile synthetic intermediate within the broader class of squaric acid derivatives. This document delves into its synthesis, chemical properties, and established and potential applications, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Squaric Acid Scaffold

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione belongs to a class of compounds derived from squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). The unique electronic and structural properties of the four-membered ring system have made squaric acid and its derivatives valuable building blocks in various scientific disciplines.[1][2] The core structure is known for its rigidity and ability to participate in strong hydrogen bonding, which is a key feature in its biological and supramolecular applications.[2] The derivatization of squaric acid, particularly with amines, leads to a class of compounds known as squaramides and related vinylogous amides, which have garnered significant interest.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is presented in Table 1. These properties are essential for its handling, purification, and application in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [3] |

| Molecular Weight | 231.25 g/mol | [3] |

| CAS Number | 144913-06-4 | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 68 °C | [4] |

| Boiling Point | 396 °C at 760 mmHg | [4] |